Methyl 6-methyl-3-(methylamino)picolinate

Catalog No.
S3212347
CAS No.
1256837-36-1
M.F
C9H12N2O2
M. Wt
180.207
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-methyl-3-(methylamino)picolinate

CAS Number

1256837-36-1

Product Name

Methyl 6-methyl-3-(methylamino)picolinate

IUPAC Name

methyl 6-methyl-3-(methylamino)pyridine-2-carboxylate

Molecular Formula

C9H12N2O2

Molecular Weight

180.207

InChI

InChI=1S/C9H12N2O2/c1-6-4-5-7(10-2)8(11-6)9(12)13-3/h4-5,10H,1-3H3

InChI Key

KCRAUEZJFGPGOY-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)NC)C(=O)OC

solubility

not available

Methyl 6-methyl-3-(methylamino)picolinate is an organic compound characterized by its structure, which includes a picoline backbone substituted with a methyl group and a methylamino group. Its molecular formula is C8H10N2O2C_8H_{10}N_2O_2, and it is classified as a derivative of picolinic acid. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of functional groups that can undergo various chemical transformations.

, including:

  • Catalytic Hydrogenation: This reaction can reduce double bonds or other unsaturated functionalities in the compound, potentially altering its biological activity and reactivity .
  • Chan-Lam Coupling Reaction: This is a cross-coupling reaction that can be utilized to form aryl amines from aryl boronic acids and amines, showcasing the compound's utility in synthesizing more complex structures .
  • N-Alkylation: The methylamino group can undergo N-alkylation reactions, allowing for the introduction of various alkyl groups, which can modify the compound’s properties and activities .

Methyl 6-methyl-3-(methylamino)picolinate has been studied for its biological activities, particularly in relation to its potential as a pharmacological agent. Compounds with similar structures have shown various biological effects, including:

  • Antimicrobial Activity: Some derivatives exhibit significant antimicrobial properties, making them suitable candidates for further development as antibiotics .
  • Neuroprotective Effects: Picoline derivatives have been investigated for their neuroprotective activities, which could be beneficial in treating neurodegenerative diseases .

The synthesis of methyl 6-methyl-3-(methylamino)picolinate can be achieved through several methods:

  • Pyridine Derivative Reactions: Starting from 6-methylpicolinic acid, the introduction of a methylamino group can be accomplished through nucleophilic substitution reactions.
  • Methylation Reactions: Using methyl iodide or dimethyl sulfate in the presence of a base can facilitate the methylation of amino groups present in the compound .
  • Multistep Synthesis: More complex synthetic routes may involve several steps including protection-deprotection strategies and coupling reactions to achieve the desired structure .

Methyl 6-methyl-3-(methylamino)picolinate has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: It may serve as an intermediate in developing agrochemicals due to its potential biological activity against pests and pathogens.
  • Organic Synthesis: Utilized as a reagent in various organic reactions to produce more complex molecules .

Studies on the interactions of methyl 6-methyl-3-(methylamino)picolinate with other biological molecules are crucial for understanding its pharmacodynamics. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic Pathway Analysis: Understanding how the compound is metabolized within biological systems can provide insights into its efficacy and safety profile .

Methyl 6-methyl-3-(methylamino)picolinate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-amino-3-chloro-6-picolinateContains an amino group at position 4Exhibits different biological activity due to chlorine substitution
Methyl 2-amino-5-methylpyridineAmino group at position 2Different pyridine ring substitution affects reactivity
Methyl 6-(aminomethyl)picolinateAminomethyl substitution at position 6Potentially different pharmacological profiles due to amino group location

These compounds highlight the uniqueness of methyl 6-methyl-3-(methylamino)picolinate through its specific substitutions, which influence its chemical behavior and biological activity.

Early Developments in Picolinic Acid Chemistry

The study of picolinic acid derivatives dates to the 19th century, with the isolation of picolinic acid (pyridine-2-carboxylic acid) from coal tar derivatives. Initial research focused on its coordination chemistry, particularly its ability to chelate metal ions such as zinc, chromium, and iron through its carboxylic acid and pyridinic nitrogen groups. This bidentate binding capability laid the groundwork for applications in catalysis and bioinorganic chemistry. For example, chromium(III) picolinate emerged as a prominent dietary supplement due to its hypothesized role in glucose metabolism, though mechanistic studies remain ongoing.

Evolution of Functionalized Picolinates

By the mid-20th century, chemists began systematically modifying the picolinate scaffold to enhance its utility. Key advancements included:

  • Esterification: Conversion of the carboxylic acid group to methyl or ethyl esters improved lipid solubility, enabling applications in drug delivery systems.
  • Amino Substitution: Introduction of amino groups at the 3- or 4-positions, as seen in 3-methylaminopicolinic acid derivatives, expanded redox activity and hydrogen-bonding capabilities.
  • Heterocyclic Fusion: Integration of picolinate moieties into larger heterocyclic frameworks, such as benzoxazinones, facilitated the development of metathesis catalysts and chiral ligands.

These modifications culminated in the synthesis of Methyl 6-methyl-3-(methylamino)picolinate, which combines steric hindrance from the 6-methyl group with the electron-donating effects of the methylamino substituent.

Multi-Step Reaction Pathways from Pyridine Precursors

Synthetic routes to methyl 6-methyl-3-(methylamino)picolinate typically begin with functionalized pyridine derivatives. A common approach involves sequential halogenation, amination, and esterification steps starting from 2,6-dimethylpyridine. Chlorination at the 3-position using phosphorus oxychloride (POCl₃) under reflux conditions produces 3-chloro-2,6-dimethylpyridine, which serves as a key intermediate [4]. Subsequent nucleophilic substitution with methylamine introduces the methylamino group, though competing side reactions at adjacent positions necessitate careful stoichiometric control [4].

The esterification step presents particular challenges due to steric hindrance from the 6-methyl group. Patent literature describes two primary methods:

  • Direct esterification of the corresponding picolinic acid using methanol in the presence of thionyl chloride (SOCl₂), which converts the carboxylic acid to its reactive acid chloride intermediate [4].
  • Transesterification of higher alkyl esters (e.g., ethyl derivatives) with methanol under acidic catalysis, though this method risks demethylation of the amino group [4].

Recent advances in pyridine functionalization suggest alternative pathways through ylidenemalononitrile intermediates. While these methods excel in creating multi-substituted pyridines under mild conditions [1], their application to target-specific substitution patterns (2-methyl, 3-methylamino, 6-methyl) requires further development.

Catalytic Systems for Selective Methylamination Reactions

Achieving selective N-methylation at the 3-position demands sophisticated catalytic systems. Transition metal catalysts, particularly palladium complexes, have shown promise in mediating Buchwald-Hartwig amination between chloropyridines and methylamine. However, competing C-methylation and over-alkylation remain significant challenges [4].

Enzymatic approaches borrowed from macrocyclic peptide biosynthesis demonstrate unexpected potential. The pyritide biosynthetic pathway employs post-translational modification enzymes that selectively modify peptide cores while tolerating diverse substitutions [2]. Hybrid systems combining enzymatic recognition domains with synthetic catalysts could enable precise methyl group installation, though direct applications to small-molecule pyridines require adaptation [2].

Base-mediated systems using tertiary amines (e.g., trimethylamine, pyridine) prove effective in scavenging HCl during methylamination, driving reactions to completion. Kinetic studies reveal that sterically hindered bases like 2,6-lutidine improve selectivity for mono-methylation by reducing di-methylammonium salt formation [4].

Solvent Effects and Temperature Optimization in Esterification Processes

The final esterification step exhibits pronounced solvent dependence. Polar aprotic solvents (DMF, DMSO) facilitate acid chloride formation but promote decomposition of methylamine derivatives. Conversely, solvent-free conditions adapted from pyridine synthesis methodologies enable cleaner reactions at elevated temperatures (80–120°C) [1] [4].

Temperature profiles reveal critical trade-offs:

  • Low-temperature regimes (0–25°C): Minimize thermal degradation but prolong reaction times (24–48 hours)
  • Moderate heating (60–80°C): Optimal balance for 90% conversion within 6 hours [4]
  • Reflux conditions (>100°C): Risk demethylation and pyridine ring opening

Microwave-assisted synthesis, while successful for parent pyridine systems [1], shows limited efficacy for this sterically hindered derivative due to uneven thermal gradients. Recent work demonstrates that phased temperature ramping—initial low-temperature activation followed by controlled heating—improves ester yields by 22% compared to isothermal conditions [4].

XLogP3

2

Dates

Last modified: 08-18-2023

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